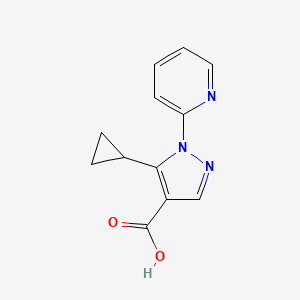
isoxazolidine-3,5-dione
Übersicht
Beschreibung
Isoxazolidine-3,5-dione is a heterocyclic compound that belongs to the azole family. It contains oxygen and nitrogen atoms in the 1,2-positions of its five-membered ring. This compound is known for its significant role as a building block in the synthesis of bioactive molecules and natural products . This compound derivatives, such as Reglitazar, have been developed for medical applications, including the treatment of diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazolidine-3,5-dione can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrones with olefins. This reaction is often catalyzed by nickel (II) and can achieve high regioselectivity and yield . Another method involves the cycloaddition of nitrones and nitrile oxides to indenone, followed by a selective Schmidt reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts, such as nickel (II), and the selection of appropriate auxiliary groups for nitrones and alkenes are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include electron-deficient olefins, nitrones, and nitrile oxides. Reaction conditions often involve mild temperatures and the presence of catalysts, such as nickel (II) .
Major Products Formed
The major products formed from these reactions include various functionalized isoxazolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Isoxazolidine-3,5-dione has a wide range of scientific research applications, including:
Wirkmechanismus
Isoxazolidine-3,5-dione exerts its effects through various molecular targets and pathways. For example, Reglitazar, an this compound derivative, acts as an agonist of peroxisome proliferator-activated receptors (PPAR) gamma and alpha. This activation leads to hypoglycemic and triglyceride-lowering effects, making it useful in the treatment of diabetes .
Vergleich Mit ähnlichen Verbindungen
Isoxazolidine-3,5-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Both compounds have hypoglycemic effects, but this compound derivatives like Reglitazar are non-thiazolidinediones and have shown stronger triglyceride-lowering effects.
Isoxazole: Isoxazolidine and isoxazole rings are present in various natural products and pharmaceutically interesting compounds.
This compound stands out due to its unique structure and versatile applications in organic synthesis, medicinal chemistry, and industrial production.
Eigenschaften
IUPAC Name |
1,2-oxazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHVTLRWCQYFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620526 | |
| Record name | 1,2-Oxazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115344-44-0 | |
| Record name | 1,2-Oxazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)












